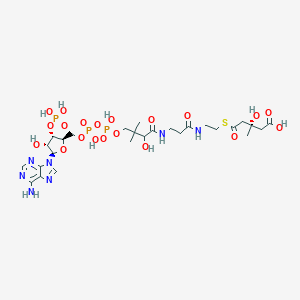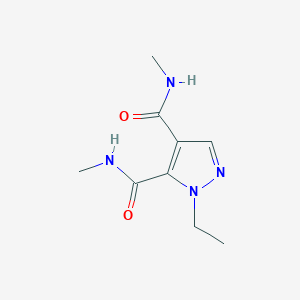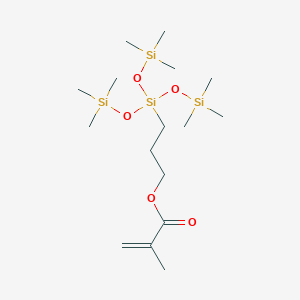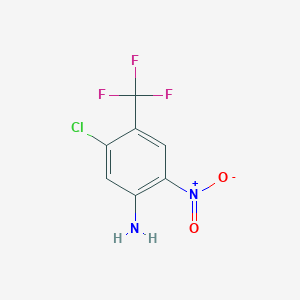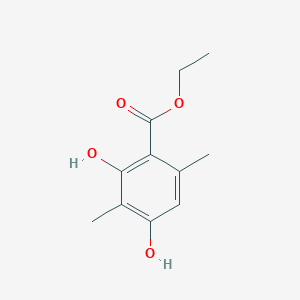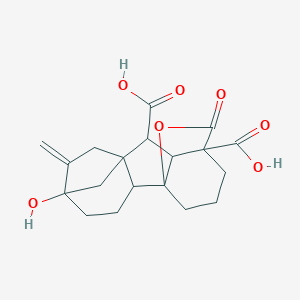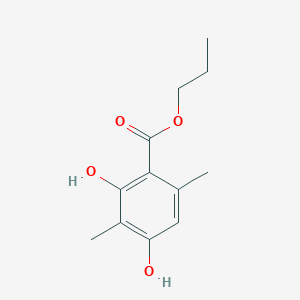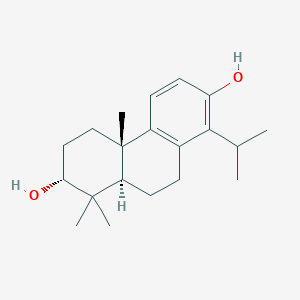
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, commonly known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. It is the primary psychoactive component responsible for the euphoric effects of cannabis consumption. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol exerts its effects on the body by binding to cannabinoid receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and sleep. (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol binds to these receptors and activates them, leading to the psychoactive effects associated with cannabis consumption.
Biochemical and Physiological Effects:
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has a range of biochemical and physiological effects on the body. It has been found to increase heart rate, impair memory and concentration, and alter perception and mood. It also has analgesic and anti-inflammatory properties, making it potentially useful in the treatment of chronic pain and inflammation.
実験室実験の利点と制限
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized or extracted from cannabis plants. It is also relatively stable and can be stored for long periods. However, (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has psychoactive effects, which can make it difficult to conduct experiments on human subjects. It can also be challenging to control for individual differences in response to (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol.
将来の方向性
There are several future directions for research on (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. One area of focus is the development of new synthetic and biosynthetic methods for producing (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Another area of focus is the identification of new therapeutic applications for (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is a need for further research on the long-term effects of (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol use, particularly in heavy users.
合成法
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from cannabis plants. Chemical synthesis involves the use of chemical reactions to create (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from precursor compounds. Biosynthesis involves the use of genetically modified microorganisms to produce (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol. Extraction from cannabis plants involves the use of solvents to extract (2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol from the plant material.
科学的研究の応用
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, antiemetic, and antioxidant properties. It has also been found to have potential applications in the treatment of various medical conditions, including chronic pain, multiple sclerosis, epilepsy, and cancer.
特性
CAS番号 |
18325-87-6 |
|---|---|
製品名 |
(2R,4As,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(2R,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17+,20+/m0/s1 |
InChIキー |
NORGIWDZGWMMGU-SQGPQFPESA-N |
異性体SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)O |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
正規SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O |
同義語 |
14-Isopropylpodocarpa-8,11,13-triene-3α,13-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




